molecular formula C14H14N2O3 B3327729 Ethyl 2-amino-7-cyano-4,6-dimethylcyclopenta[b]pyran-3-carboxylate CAS No. 37500-82-6

Ethyl 2-amino-7-cyano-4,6-dimethylcyclopenta[b]pyran-3-carboxylate

Cat. No. B3327729
CAS RN: 37500-82-6
M. Wt: 258.27 g/mol
InChI Key: GGAKNLHZMSELKK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-7-cyano-4,6-dimethylcyclopenta[b]pyran-3-carboxylate is a chemical compound with the CAS No. 37500-82-6 . It is offered by several companies for experimental and research use .


Synthesis Analysis

The synthesis of similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70 °C for 6 hours, then leaving it to stir at room temperature overnight .

Safety and Hazards

The safety data sheet (SDS) for this compound can be viewed and downloaded for free at Echemi.com . The SDS contains information about the hazards of the compound, safe handling procedures, and emergency measures.

Future Directions

Cyanoacetohydrazides, which are similar to the compound , have been used as precursors in reactions leading to the construction of heterocycles . This suggests potential future directions for the use and study of Ethyl 2-amino-7-cyano-4,6-dimethylcyclopenta[b]pyran-3-carboxylate in the synthesis of heterocyclic compounds.

properties

IUPAC Name

ethyl 2-amino-7-cyano-4,6-dimethylcyclopenta[b]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-4-18-14(17)11-8(3)9-5-7(2)10(6-15)12(9)19-13(11)16/h5H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAKNLHZMSELKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C(=CC2=C1C)C)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704424
Record name Ethyl 2-amino-7-cyano-4,6-dimethylcyclopenta[b]pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37500-82-6
Record name Ethyl 2-amino-7-cyano-4,6-dimethylcyclopenta[b]pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-7-cyano-4,6-dimethylcyclopenta[b]pyran-3-carboxylate
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Ethyl 2-amino-7-cyano-4,6-dimethylcyclopenta[b]pyran-3-carboxylate
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Ethyl 2-amino-7-cyano-4,6-dimethylcyclopenta[b]pyran-3-carboxylate
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Ethyl 2-amino-7-cyano-4,6-dimethylcyclopenta[b]pyran-3-carboxylate

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